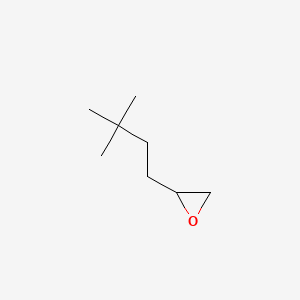
2-(3,3-Dimethylbutyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethylbutyl)oxirane, also known as (3,3-Dimethylbutyl)oxirane, is an organic compound with the molecular formula C8H16O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 3,3-dimethylbutyl group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 3,3-dimethyl-1-butene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows:
3,3-Dimethyl-1-butene+m-CPBA→this compound+m-Chlorobenzoic acid
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar epoxidation reactions. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylbutyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can attack the oxirane ring.
Major Products
Oxidation: Formation of 3,3-dimethylbutane-1,2-diol.
Reduction: Formation of 3,3-dimethylbutanol.
Substitution: Formation of various substituted alcohols or amines depending on the nucleophile used.
Scientific Research Applications
2-(3,3-Dimethylbutyl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and as a reactive diluent in coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbutyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations and applications. The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used.
Comparison with Similar Compounds
2-(3,3-Dimethylbutyl)oxirane can be compared with other oxiranes such as:
Ethylene oxide: A simpler oxirane with a wide range of industrial applications.
Propylene oxide: Another common oxirane used in the production of polyurethanes.
Styrene oxide: An aromatic oxirane used in the synthesis of pharmaceuticals and polymers.
The uniqueness of this compound lies in its specific structure, which imparts different reactivity and properties compared to other oxiranes. Its bulky 3,3-dimethylbutyl group influences its chemical behavior and applications.
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2-(3,3-dimethylbutyl)oxirane |
InChI |
InChI=1S/C8H16O/c1-8(2,3)5-4-7-6-9-7/h7H,4-6H2,1-3H3 |
InChI Key |
WAHCIOYRXXNHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















